molecular formula C20H25N3O B11516086 1-(Adamantan-1-YL)-2-(2-imino-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-1-YL)ethan-1-one

1-(Adamantan-1-YL)-2-(2-imino-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-1-YL)ethan-1-one

Cat. No.: B11516086
M. Wt: 323.4 g/mol
InChI Key: AECHLERLWNIMEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Adamantan-1-YL)-2-(2-imino-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-1-YL)ethan-1-one is a synthetic organic compound that features both adamantane and benzodiazole moieties. These structural components are known for their stability and unique chemical properties, making the compound potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Adamantan-1-YL)-2-(2-imino-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-1-YL)ethan-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Adamantane Derivative: Starting with adamantane, functionalization can be achieved through halogenation or other substitution reactions.

    Synthesis of the Benzodiazole Moiety: The benzodiazole ring can be synthesized through cyclization reactions involving ortho-diamines and carboxylic acids or their derivatives.

    Coupling Reaction: The final step involves coupling the adamantane derivative with the benzodiazole moiety under specific conditions, such as using a base or a catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(Adamantan-1-YL)-2-(2-imino-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-1-YL)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(Adamantan-1-YL)-2-(2-imino-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-1-YL)ethan-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(Adamantan-1-YL)-2-(2-imino-2,3-dihydro-1H-1,3-benzodiazol-1-YL)ethan-1-one: A similar compound lacking the methyl group on the benzodiazole ring.

    1-(Adamantan-1-YL)-2-(2-amino-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-1-YL)ethan-1-one: A compound with an amino group instead of an imino group.

Uniqueness

The presence of both adamantane and benzodiazole moieties in 1-(Adamantan-1-YL)-2-(2-imino-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-1-YL)ethan-1-one might confer unique properties, such as enhanced stability, specific binding affinities, or distinct reactivity compared to similar compounds.

Properties

Molecular Formula

C20H25N3O

Molecular Weight

323.4 g/mol

IUPAC Name

1-(1-adamantyl)-2-(2-imino-3-methylbenzimidazol-1-yl)ethanone

InChI

InChI=1S/C20H25N3O/c1-22-16-4-2-3-5-17(16)23(19(22)21)12-18(24)20-9-13-6-14(10-20)8-15(7-13)11-20/h2-5,13-15,21H,6-12H2,1H3

InChI Key

AECHLERLWNIMEZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N(C1=N)CC(=O)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.